

Application Notes and Protocols for Peaqlx (NVP-AAM077) in Cell Culture Experiments

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Compound of Interest

Compound Name: Peaqlx

Cat. No.: B2962860

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Peaqlx** (also known as NVP-AAM077), a selective antagonist of the NMDA receptor subunit GluN2A, in a variety of cell culture experiments. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to Peaqlx (NVP-AAM077)

Peaqlx is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for subunits containing GluN2A. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological disorders. The subunit composition of the NMDA receptor dictates its physiological and pathological functions. GluN2A-containing receptors are often associated with pro-survival signaling pathways, while GluN2B-containing receptors are more linked to excitotoxicity and cell death pathways. **Peaqlx**'s selectivity for GluN2A makes it a valuable tool for dissecting the specific roles of this subunit in cellular processes.

Recommended Concentrations of Peaqlx

The optimal concentration of **Peaqlx** will vary depending on the cell type, experimental model, and the specific research question. The following table summarizes recommended concentration ranges based on published literature and the compound's inhibitory constants

(IC50). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experiment/Assay	Cell Type/Model	Recommended Concentration Range	Key Considerations
Induction of Apoptosis	Cortical Striatal Slice Cultures	3 μ M ^[1]	This concentration has been shown to promote caspase-3 activation.
Electrophysiology (LTP)	Hippocampal Slices	50 nM	Effective for studying the role of GluN2A in long-term potentiation.
General GluN2A Antagonism	Primary Neuronal Cultures	10 nM - 1 μ M	Start with a concentration around the IC50 and optimize.
Cytotoxicity Assays	Various Neuronal Cell Lines	1 μ M - 50 μ M	Higher concentrations may be required to observe cytotoxic effects.

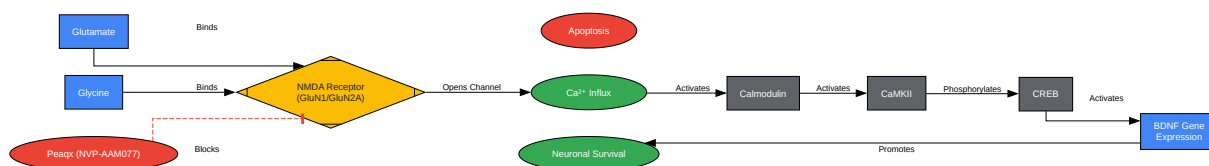
Inhibitory Constants (IC50) for **Peaqlx**:

Receptor Subunit Composition	Species	IC50
hNMDA 1A/2A	Human	270 nM ^[2]
hNMDA 1A/2B	Human	29.6 μ M ^[2]
GluN1/2A	Rodent	31 nM ^[3]
GluN1/2B	Rodent	215 nM ^[3]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway and the Role of Peaqlx

The following diagram illustrates the general signaling cascade initiated by NMDA receptor activation and the point of intervention for **Peaqlx**. Activation of GluN2A-containing NMDA receptors is often linked to the activation of pro-survival pathways, including the CREB-dependent transcription of neuroprotective factors like BDNF. By selectively blocking GluN2A, **Peaqlx** allows researchers to investigate the specific contributions of this subunit to neuronal survival and death.

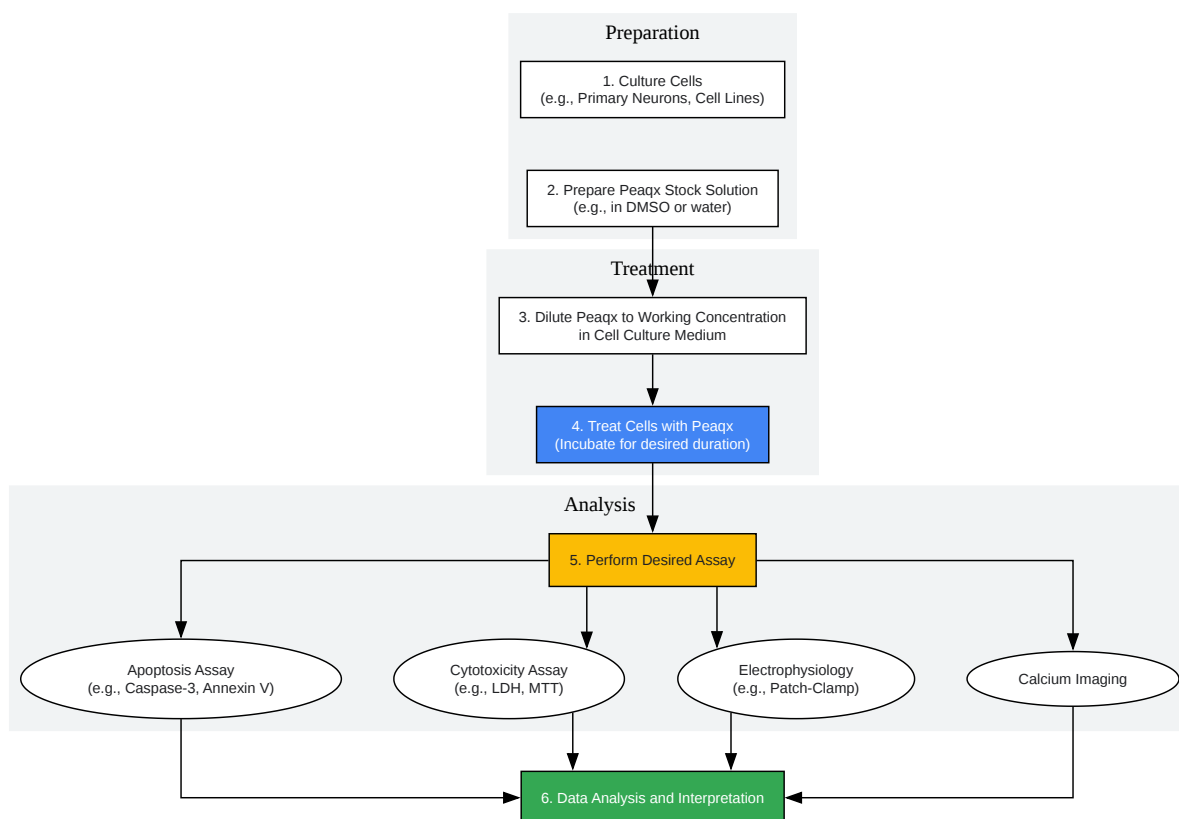


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Caption: NMDA Receptor Signaling Pathway Blocked by **Peaqlx**.

Experimental Workflow for Using Peaqlx in Cell Culture

This diagram outlines a general workflow for experiments involving the treatment of cultured cells with **Peaqlx**.



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